N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-6-7-13(2)15(9-12)16(19)18-11-17(3,20)10-14-5-4-8-21-14/h4-9,20H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLVMVJIZDEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that furan derivatives have a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas. Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors.
Mode of Action
For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest a broad range of interactions with cellular targets.
Biochemical Analysis
Biochemical Properties
Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylbenzamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a benzamide moiety, which are known for their diverse biological activities. Its structure can be represented as follows:
This configuration suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with furan and benzamide structures may exhibit significant antimicrobial properties. For instance, derivatives of furan have shown broad-spectrum antimicrobial activity against both bacterial and fungal strains. A study highlighted the effectiveness of similar compounds in inhibiting the growth of antibiotic-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The benzamide derivatives are often explored for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. The furan ring facilitates binding to specific enzymes or receptors, leading to altered cellular responses. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is crucial in inflammatory processes .
Case Studies
-
Study on Antimicrobial Resistance :
- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
- Methods : In vitro assays were conducted using clinical isolates of Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant inhibitory effects on bacterial growth with minimal cytotoxicity to human cells.
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Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential in a murine model of arthritis.
- Methods : Mice were treated with the compound and monitored for inflammatory markers.
- Results : A marked reduction in swelling and pain was observed, alongside decreased levels of TNF-alpha and IL-6 in serum samples.
Data Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Differentiators
Substituent Effects on Bioactivity: The 2,5-dimethyl substitution on the benzamide in the target compound may enhance steric hindrance and lipophilicity compared to mepronil (2-methyl) or fenfuram (unsubstituted benzamide). This could influence membrane permeability and target binding in pesticidal applications . The furan-2-yl group distinguishes it from mepronil (isopropoxyphenyl) and ’s compound (hydroxy-dimethylethyl).
Synthetic Complexity :
- The hydroxyl and furan groups in the target compound’s alkyl chain may necessitate multi-step synthesis, akin to the naphtho[2,1-b]furan derivatives in , which require reflux conditions and specialized reagents. This contrasts with simpler analogs like mepronil, which can be synthesized via direct acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
